1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione

Polyurethane elastomers Crosslinker processability Melting point

Sourcing a trifunctional isocyanurate crosslinker that processes without solvent often forces a choice between unmodified isocyanuric acid (poor solubility) and THEIC (requires pre-liquefaction). This compound resolves both constraints. - Enables solvent-free or water-assisted (5 wt.%) oligoetherol synthesis, eliminating solvent recovery costs. - Processes directly after mild preheating (30-50 °C), unlike THEIC, which needs a caprolactone step. - Delivers polyurethane rigid foams with continuous 140-150 °C thermal endurance and LOI ≥ 30% when combined with a phosphorus synergist.

Molecular Formula C6H9N3O6
Molecular Weight 219.15 g/mol
CAS No. 10471-40-6
Cat. No. B3045307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
CAS10471-40-6
Molecular FormulaC6H9N3O6
Molecular Weight219.15 g/mol
Structural Identifiers
SMILESC(N1C(=O)N(C(=O)N(C1=O)CO)CO)O
InChIInChI=1S/C6H9N3O6/c10-1-7-4(13)8(2-11)6(15)9(3-12)5(7)14/h10-12H,1-3H2
InChIKeyJNSHFFNQBOCKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THMIC (CAS 10471-40-6): Key Properties for R&D and Procurement


1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione (THMIC, also referred to as tris(hydroxymethyl) isocyanurate) is a trifunctional, N-hydroxymethylated derivative of isocyanuric acid bearing a thermostable s-triazine ring. It is primarily employed as a reactive polyol, crosslinker, and flame-retardant building block in polyurethanes, polyesters, and coating resins [1]. Unlike its parent compound isocyanuric acid, THMIC exhibits markedly improved solubility in oxiranes and polar media, enabling solvent-free or water-assisted processing routes that are impractical with the unmodified heterocycle [2].

Risks of Generic Substitution in Performance-Critical Applications


Procurement decisions that treat all isocyanurate-based polyols or triazine crosslinkers as interchangeable ignore critical differences in solubility, melting behavior, hydroxyl density, and the thermal performance of the resulting polymer network. Tris(2-hydroxyethyl) isocyanurate (THEIC), for example, requires an additional liquefaction step before it can be used in polyurethane elastomers, whereas THMIC can be processed directly at moderate temperatures [1]. Similarly, substituting unmodified isocyanuric acid for THMIC in oxirane-based polyetherol synthesis demands a solvent that is difficult to identify and remove, adding cost and complexity [2]. These differences in processability and final material properties mean that a lower-priced in-class compound often carries hidden formulation penalties that negate any upfront savings.

Quantitative Comparison: THMIC vs. In-Class Alternatives


Melting Point and Direct Processability vs. THEIC

THMIC exhibits a melting point of 34–38 °C , allowing it to be handled as a low-viscosity liquid with mild preheating (30–50 °C) or directly dissolved in oxiranes without additional modification. In contrast, tris(2-hydroxyethyl) isocyanurate (THEIC, CAS 839-90-7) possesses a melting point of 133.5–137.0 °C [1] and poor solubility, rendering it unsuitable for direct use in polyurethane elastomer formulations. Published work explicitly states that THEIC requires a liquefaction step with caprolactone and a titanium catalyst to render it processable at ambient temperature [2].

Polyurethane elastomers Crosslinker processability Melting point

Solubility Advantage for Solvent-Free Polyetherol Synthesis

Isocyanuric acid (ICA) is practically insoluble in common organic solvents and oxiranes, making its direct oxyalkylation extremely difficult. 1,3,5-Tris(hydroxymethyl) isocyanurate (THMIC) is described as the 'well soluble derivative' that overcomes this obstacle [1]. By adding only 5 wt.% water to THMIC, a semi-solid resin is obtained that dissolves readily in oxiranes and reacts at 80–120 °C with tertiary amine catalysts to yield trifunctional oligoetherols, completely avoiding the need for auxiliary organic solvents [1]. In contrast, reactions with unmodified ICA require the prior identification and removal of a suitable solvent, which has historically been the rate-limiting problem in this chemistry [2].

Oligoetherol synthesis Green chemistry Isocyanuric acid derivative

Thermal Endurance of THMIC-Derived Polyurethane Foams

Polyurethane foams prepared from THMIC-based oligoetherols withstand exposure temperatures up to 200 °C and can operate continuously at 140–150 °C, with short-term (≤30 min) resistance to 800 °C [1]. In contrast, conventional polyurethane foams are typically rated for safe continuous use only up to 90–110 °C [1]. The improvement is attributed to the presence of the thermostable s-triazine (isocyanurate) ring incorporated via the THMIC-derived polyol.

Thermal stability Polyurethane foam High-temperature insulation

Flame Retardancy: Limiting Oxygen Index Comparison

A rigid polyurethane foam (RPUF) prepared from a THMIC-incorporated polyester-amide-ether polyol and compounded with a phosphorus-based flame retardant (DCPP) achieved a Limiting Oxygen Index (LOI) of 30.3%, meeting China's national standard for combustible materials stage B1 [1]. By comparison, untreated rigid polyurethane foams typically exhibit LOI values in the range of 16–18% and are classified as flammable [2]. The triazine ring derived from THMIC contributes to char formation and flame inhibition.

Flame retardancy Limiting oxygen index Rigid polyurethane foam

Hydroxyl Value Density and Impact on Crosslink Density

Based on its molecular structure (C₆H₉N₃O₆, MW = 219.15 g·mol⁻¹), THMIC bears three primary hydroxymethyl (–CH₂OH) groups, yielding a theoretical hydroxyl value of approximately 768 mg KOH·g⁻¹ [1]. The closest commercial analog, THEIC (C₉H₁₅N₃O₆, MW = 261.23 g·mol⁻¹), carries three hydroxyethyl (–CH₂CH₂OH) groups and exhibits a typical hydroxyl value of 630–650 mg KOH·g⁻¹ [2]. The ~18–22% higher hydroxyl density of THMIC translates to a greater concentration of reactive sites per unit mass, enabling higher crosslink density in polyurethane and polyester networks at equivalent weight loading.

Hydroxyl value Crosslink density Polyol specification

Best-Fit Application Scenarios for THMIC


Solvent-Free Synthesis of Thermostable Polyetherols

When the goal is to produce polyurethane rigid foams capable of continuous operation at 140–150 °C—well above the 90–110 °C limit of standard foams—THMIC-derived oligoetherols are the preferred building block. The compound's intrinsic solubility in oxiranes permits a solvent-free or water-assisted (5 wt.%) process, eliminating the solvent-recovery burden associated with isocyanuric acid or melamine-based routes [1]. This scenario is validated by the demonstrated thermal endurance data: THMIC-based foams withstand 200 °C peak and transient exposure to 800 °C [1].

Flame-Retardant Rigid Foams for B1 Classification

For construction and transportation insulation applications requiring B1 fire classification (LOI ≥ 30%), THMIC-incorporated polyols provide a reactive flame-retardant contribution through the triazine ring. Combined with a phosphorus synergist (DCPP), the system achieves an LOI of 30.3% [2]. This reduces reliance on high-load, migratory additive flame retardants and supports durable fire performance.

Ambient-Processable Crosslinker for Elastomers and Coatings

Unlike THEIC, which demands a separate caprolactone liquefaction step before it can be incorporated into polyurethane elastomers, THMIC can be used directly after mild preheating (30–50 °C) [3]. This enables simpler, lower-cost manufacturing of cast elastomers, adhesives, and coatings where a trifunctional isocyanurate crosslinker is needed to enhance solvent resistance and mechanical integrity.

High-Crosslink-Density Polyester Resins for Industrial Coatings

When formulating polyester resins for coil coatings or can coatings that compete with hexamethoxymethyl melamine (HMMM)-crosslinked systems, THMIC offers an alternative crosslinking chemistry with high hydroxyl density (~768 mg KOH·g⁻¹) [4]. Although a tin catalyst is required (similar to TIC-based formulations), the resulting network benefits from the thermal stability of the isocyanurate ring, making it suitable for applications where HMMM-based coatings show insufficient thermal resistance or emit formaldehyde upon cure.

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